

Technical Support Center: Refining AP-14145 HCl Delivery in Animal Models

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Compound of Interest

Compound Name: AP-14145 HCl

Cat. No.: B1192163

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Welcome to the technical support guide for **AP-14145 HCl**. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common challenges encountered when working with this compound in in vivo models. Our goal is to empower you with the technical knowledge and practical insights needed to ensure accurate, reproducible, and effective delivery of **AP-14145 HCl** in your preclinical studies.

Frequently Asked Questions (FAQs)

This section addresses foundational questions about **AP-14145 HCl** to ensure a solid start to your experimental design.

Q1: What is **AP-14145 HCl** and what is its mechanism of action?

AP-14145 HCl is a potent and selective negative allosteric modulator of small-conductance calcium-activated potassium (KCa2 or SK) channels.^{[1][2]} Specifically, it is equipotent against KCa2.2 (SK2) and KCa2.3 (SK3) subtypes, with a reported IC₅₀ of approximately 1.1 μM.^{[1][3]}^[4] It functions by decreasing the channel's sensitivity to calcium, thereby inhibiting channel activity.^{[3][4]} In cardiovascular research, this mechanism is explored for its potential to prolong

the atrial effective refractory period (AERP), making it a valuable tool for studying atrial fibrillation.[1][2][3]

Q2: What are the critical physicochemical properties of **AP-14145 HCl** I need to consider?

Understanding the compound's properties is the first step to successful formulation. As an HCl salt, it is the hydrochloride form of a base, which has direct implications for its solubility. Key properties are summarized below.

Property	Value	Source
Chemical Formula	C ₁₈ H ₁₈ ClF ₃ N ₄ O	[5]
Molecular Weight	398.81 g/mol	[2][5]
Appearance	Solid powder	[5]
Solubility	Soluble in DMSO and Ethanol	[2][5]
pKa (estimated)	~ -5.9 (for HCl dissociation)	[6]

The HCl salt form suggests that the molecule's aqueous solubility will be highly pH-dependent.[6][7] It will be most soluble at a low pH and will likely precipitate in neutral or basic aqueous solutions.

Q3: How should I properly store and handle **AP-14145 HCl**?

For long-term stability, **AP-14145 HCl** should be stored at -20°C in a dry, dark environment.[2][5] For short-term use (days to weeks), storage at 2-8°C is acceptable.[5] The compound is stable enough for shipment at ambient temperatures.[5] When preparing solutions, always use high-purity solvents and protect stock solutions from light.

Q4: What are the established routes of administration for **AP-14145 HCl** in animal models?

Published preclinical studies have primarily utilized intravenous (IV) administration to investigate its acute effects on cardiac electrophysiology.[1][3] However, based on its physicochemical profile as a small molecule, other common routes like intraperitoneal (IP) and oral gavage (PO) are feasible, provided a suitable vehicle is developed. The choice of

administration route is critical and depends entirely on the experimental objective (e.g., assessing acute efficacy vs. chronic exposure and oral bioavailability).

Q5: What is a reasonable starting dose for my efficacy studies in rodents?

Based on published data, a good starting point for efficacy studies in rats is in the range of 2.5 to 5 mg/kg for IV administration, which has been shown to significantly increase the atrial effective refractory period (AERP).[1][3] For CNS-related or toxicology assessments in mice, doses up to 10 mg/kg have been used.[3] For new routes of administration (e.g., PO or IP), dose-ranging studies are essential, as bioavailability will differ significantly. Always begin with a pilot study to determine the maximum tolerated dose (MTD) and the minimum effective dose for your specific model and endpoint.

Troubleshooting Guide: Formulation and Administration

This section provides in-depth, cause-and-effect solutions to specific problems you may encounter during your experiments.

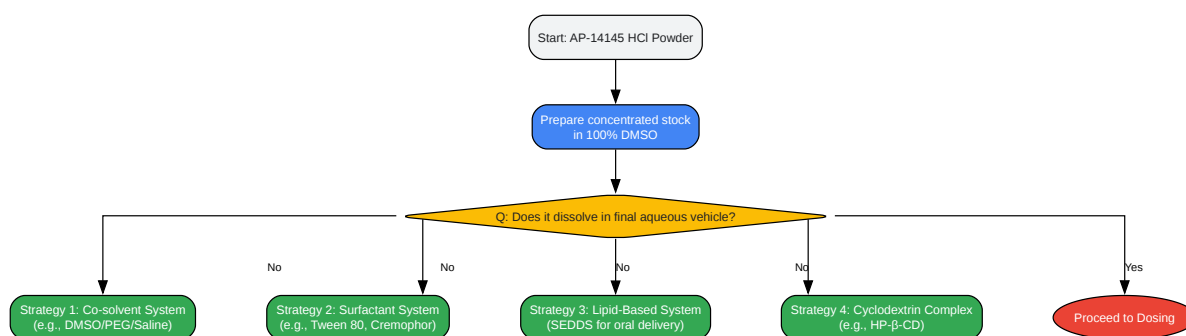
Solubility and Formulation Issues

Q: My **AP-14145 HCl** is not dissolving in my desired vehicle. What steps can I take?

This is a common challenge with molecules that have low aqueous solubility. The issue stems from the compound's lipophilic nature. Here is a systematic approach to troubleshooting this problem:

- **Confirm Solvent Purity:** Start by ensuring your solvents (DMSO, ethanol) are anhydrous and of high purity. Water contamination can significantly reduce solubility.
- **Prepare a Concentrated Stock in 100% DMSO:** **AP-14145 HCl** is readily soluble in DMSO up to 100 mM (approx. 39.88 mg/mL).[2] Prepare your primary stock in 100% DMSO. Gentle warming (to 37°C) and vortexing can aid dissolution.
- **Address Precipitation Upon Aqueous Dilution:** You will likely observe precipitation when diluting the DMSO stock into an aqueous vehicle (like saline or PBS) for injection. This is expected due to the low aqueous solubility of the compound at neutral pH. To prevent this, you must use a formulation strategy.[8]

The diagram below illustrates a decision-making workflow for selecting an appropriate formulation strategy.



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Caption: Decision workflow for formulating **AP-14145 HCl**.

Q: What is the best vehicle for intravenous (IV) vs. oral (PO) administration?

The optimal vehicle depends entirely on the route of administration and must keep the drug in solution in vivo.

For Intravenous (IV) or Intraperitoneal (IP) Injection: A common and effective approach for poorly soluble compounds is a co-solvent system. The goal is to keep the final concentration of the initial organic solvent (like DMSO) low to minimize toxicity.

- Recommended Vehicle Example: A ternary system of DMSO, PEG400, and Saline (or PBS).
 - Protocol:

- Dissolve **AP-14145 HCl** in 100% DMSO to create a high-concentration stock (e.g., 40 mg/mL).
- In a separate tube, mix PEG400 and your final aqueous carrier (e.g., saline). A common ratio is 40% PEG400, 60% saline.
- Slowly add the DMSO stock to the PEG/saline mixture while vortexing continuously.
- Typical Final Ratio: 5-10% DMSO, 30-40% PEG400, 50-65% Saline. Crucially, the final percentage of DMSO should be kept as low as possible (ideally $\leq 10\%$) to avoid hemolysis and animal discomfort.
- Alternative Vehicle: An aqueous solution of hydroxypropyl- β -cyclodextrin (HP- β -CD). Cyclodextrins form inclusion complexes with hydrophobic drugs, effectively increasing their aqueous solubility.^{[9][10]} A 20-40% (w/v) solution of HP- β -CD in sterile water or saline can be effective.

For Oral Gavage (PO): For oral delivery, enhancing absorption across the gut is as important as solubility. Lipid-based formulations are often superior for this purpose.^{[9][11]}

- Recommended Vehicle Example: A Self-Emulsifying Drug Delivery System (SEDDS) or a simple oil solution.
 - Protocol (Oil Solution):
 - First, determine the solubility of **AP-14145 HCl** in various GRAS (Generally Recognized As Safe) oils like sesame oil, corn oil, or medium-chain triglycerides (e.g., Maisine[®] CC).
 - Dissolve the compound directly in the selected oil. Gentle heating and sonication may be required.
 - Causality: Lipid-based systems can improve oral bioavailability by promoting lymphatic uptake, which can bypass first-pass metabolism in the liver.^{[9][10]}

Vehicle Component	Route	Rationale
DMSO/PEG400/Saline	IV, IP	Co-solvent system maintains solubility upon injection into the bloodstream.
HP- β -Cyclodextrin	IV, IP	Forms a water-soluble complex with the drug, avoiding organic solvents.
Corn Oil / Sesame Oil	PO	Simple lipid vehicle for lipophilic compounds.
SEDDS	PO	Forms a microemulsion in the gut, enhancing dissolution and absorption.[10]

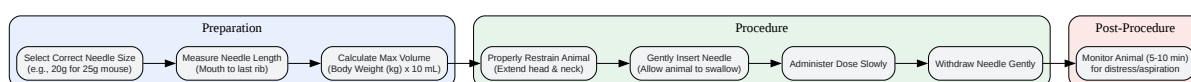
Administration Technique and Troubleshooting

Q: My animals show signs of distress (gasping, struggling) during or after oral gavage. What could be wrong?

Distress during gavage is a serious concern that can compromise animal welfare and introduce significant stress-related variability into your data.[12] The cause is almost always related to technique or equipment.

- **Incorrect Technique:** The most common error is accidental entry into the trachea instead of the esophagus. This can lead to aspiration of the compound into the lungs, which can be fatal.
 - **Solution:** Ensure the animal is properly restrained with its head and neck extended to create a straight line to the stomach.[13][14] Pass the gavage needle gently along the animal's palate; the animal should swallow the tube as it enters the esophagus.[13] If you feel any resistance, stop immediately, withdraw, and try again.[13][14]
- **Improper Needle Size:** A needle that is too large or has a blunt tip can cause physical trauma to the pharynx or esophagus.

- Solution: Use the correct gavage needle size for your animal's weight. For mice (20-30g), a 20-gauge, 1.5-inch curved needle with a smooth, ball-shaped tip is appropriate.[13]
- Excessive Volume: Dosing volumes should not exceed 10 mL/kg.[13] Larger volumes can cause reflux and aspiration.
- Stress Reduction Tip: Pre-coating the gavage needle with a sucrose solution has been shown to reduce procedure-related stress in mice.[12][15]



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Caption: Standardized workflow for oral gavage.

Q: I'm seeing high variability in drug exposure (e.g., C_{max}, AUC) between animals. What are the likely causes?

High inter-animal variability can invalidate study results. The root cause is often inconsistency in formulation or administration.[8]

- Formulation Instability:
 - Cause: Your drug may be precipitating out of the vehicle before or after administration. A formulation that looks clear on the bench may crash out of solution upon injection into the bloodstream (pH shift, temperature change).
 - Solution: Before starting your study, assess the stability of your final formulation. Let it sit at room temperature for the maximum anticipated duration of your dosing session. Check for any signs of precipitation. Consider using a formulation with greater solubilizing capacity (e.g., higher percentage of co-solvent or cyclodextrin).
- Inconsistent Administration:

- Cause (IP): Intraperitoneal injection is notoriously variable. It is easy to accidentally inject into the subcutaneous space, abdominal fat, the cecum, or the bladder, all of which will drastically alter absorption kinetics.[16][17]
- Solution (IP): Refine your injection technique. Always inject into the lower right quadrant of the abdomen to avoid the cecum.[18][19] Tilt the animal's head downwards and insert the needle at a shallow angle (~30-45 degrees).[17][20] Always aspirate before injecting; if you draw back any fluid (urine, blood, intestinal contents), you must discard the syringe and re-attempt with fresh material.[18]
- Cause (PO): Inconsistent gavage technique can lead to partial dosing or reflux, altering the total dose received by the animal.
- Solution (PO): Ensure every dose is administered slowly and completely. Monitor the animal immediately after dosing to ensure it does not regurgitate the substance.[14]

By systematically addressing these common points of failure in formulation and delivery, you can significantly improve the quality, consistency, and reliability of your in vivo data when working with **AP-14145 HCl**.

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